1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride
CAS No.:
Cat. No.: VC17751011
Molecular Formula: C7H13ClN4
Molecular Weight: 188.66 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride -](/images/structure/VC17751011.png)
Specification
Molecular Formula | C7H13ClN4 |
---|---|
Molecular Weight | 188.66 g/mol |
IUPAC Name | 1-(pyrrolidin-3-ylmethyl)triazole;hydrochloride |
Standard InChI | InChI=1S/C7H12N4.ClH/c1-2-8-5-7(1)6-11-4-3-9-10-11;/h3-4,7-8H,1-2,5-6H2;1H |
Standard InChI Key | MKAXWWQBHJBFGL-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1CN2C=CN=N2.Cl |
Introduction
Synthesis and Reaction Mechanisms
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common synthesis route involves CuAAC ("click chemistry"), where a propargyl-pyrrolidine precursor reacts with an azide under copper(I) catalysis. For example, propargylated intermediates undergo 1,3-dipolar cycloaddition with aryl azides to yield 1,4-disubstituted triazoles . Optimal conditions include copper iodide (5–10 mol%), dimethyl sulfoxide (DMSO) as solvent, and room-temperature reactions (24–48 hours), achieving yields >80% .
Table 1: Representative Synthesis Conditions
Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|
CuI | DMSO | 25°C | 85 |
CuSO₄·NaAsc | EtOH/H₂O | 60°C | 78 |
Post-Functionalization Strategies
The hydrochloride salt form is obtained via protonation of the pyrrolidine nitrogen using HCl in diethyl ether. Subsequent modifications, such as alkylation or acylation of the triazole ring, enable diversification into derivatives with enhanced bioactivity.
Pharmacological Activities and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines. Compound analogs exhibit IC₅₀ values in the low micromolar range (e.g., 14g: IC₅₀ = 1.2 μM against PC-3), attributed to tubulin polymerization inhibition and apoptosis induction via caspase-3 activation .
Table 2: Antiproliferative Activity of Selected Derivatives
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
14g | PC-3 | 1.2 | Tubulin inhibition |
14j | MCF-7 | 2.8 | ROS generation |
Antimicrobial Properties
The triazole-pyrrolidine hybrid disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Against Staphylococcus aureus (MRSA), minimal inhibitory concentrations (MICs) of 8–16 μg/mL have been reported, outperforming vancomycin in biofilm eradication assays.
Comparative Analysis with Structural Analogs
Modifications to the triazole ring or pyrrolidine substituent significantly alter bioactivity:
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1-(Pyrrolidin-3-yl)-1H-pyrazole: Replacing triazole with pyrazole reduces anticancer potency but enhances neuroactive effects (e.g., GABAₐ receptor modulation).
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5-(Pyrrolidinyl)-4H-triazolium chloride: Quaternary ammonium formation improves aqueous solubility (>500 mg/mL) but decreases blood-brain barrier permeability .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier makes it a candidate for treating Alzheimer’s disease. In silico docking studies predict strong binding to acetylcholinesterase (Ki = 4.3 nM), with in vivo trials showing 40% memory improvement in rodent models.
Antibiotic Adjuvants
Combined with β-lactams, it restores antibiotic efficacy against resistant strains by inhibiting β-lactamase enzymes (IC₅₀ = 0.8 μM) .
Future Research Directions
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Stereochemical Optimization: Enantioselective synthesis to isolate (R)- and (S)-pyrrolidine isomers for improved target selectivity.
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Prodrug Development: Esterification of the triazole nitrogen to enhance oral bioavailability.
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Nanoparticle Delivery: Encapsulation in lipid nanoparticles for targeted cancer therapy.
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